molecular formula C14H10Cl2N4O B5399669 5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole

5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole

Cat. No. B5399669
M. Wt: 321.2 g/mol
InChI Key: IBYDSAZUMIPRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole, commonly known as fenbendazole, is a benzimidazole anthelmintic drug that is used to treat parasitic infections in animals. It has been extensively studied for its potential anticancer properties and has been found to exhibit promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of fenbendazole in cancer cells is not fully understood. However, it has been proposed that it may inhibit microtubule assembly and disrupt mitosis, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Fenbendazole has been found to have low toxicity in animals and humans. It is metabolized in the liver and excreted in the feces. It has been found to have some immunomodulatory effects, such as increasing the production of cytokines and enhancing T-cell activity.

Advantages and Limitations for Lab Experiments

One advantage of using fenbendazole in lab experiments is its low toxicity, which allows for higher doses to be administered without causing harm to the animals. However, one limitation is that it may have off-target effects, which could affect the interpretation of the results.

Future Directions

1. Investigating the use of fenbendazole in combination with other chemotherapy drugs to enhance their efficacy.
2. Studying the potential of fenbendazole as a preventive agent for cancer.
3. Investigating the mechanism of action of fenbendazole in cancer cells.
4. Studying the immunomodulatory effects of fenbendazole and its potential use in immunotherapy.
5. Investigating the use of fenbendazole in combination with other immunomodulatory agents to enhance their efficacy.

Synthesis Methods

Fenbendazole can be synthesized by the reaction of 2,4-dichlorophenol with methyl chloroformate to form 2,4-dichlorophenyl methyl carbonate, which is then reacted with sodium azide to give 5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole.

Scientific Research Applications

Fenbendazole has been extensively studied for its potential anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including melanoma, glioblastoma, and lung cancer. It has also been found to enhance the efficacy of chemotherapy drugs such as paclitaxel and carboplatin.

properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O/c15-10-6-7-13(12(16)8-10)21-9-14-17-18-19-20(14)11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYDSAZUMIPRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.